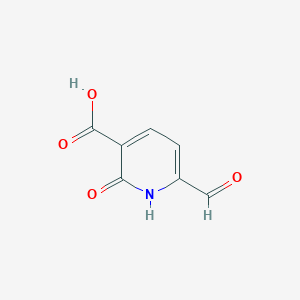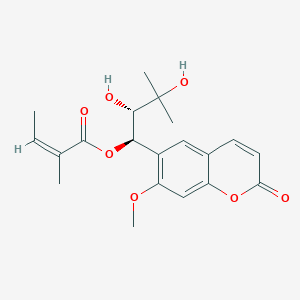
Angelol K
Vue d'ensemble
Description
Angelol K is a coumarin isolated from the roots of Angelica sinensis . It’s a natural product that shows significant activity on human platelet aggregation .
Synthesis Analysis
This compound can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and microbial fermentation. The most common method is the extraction from Angelica keiskei roots, which involves the use of solvents such as ethanol, methanol, or water.Physical And Chemical Properties Analysis
This compound is a yellow crystalline powder. It has a molecular weight of 376.15 g/mol . It’s soluble in methanol, ethanol, and acetone, but insoluble in water.Applications De Recherche Scientifique
Inhibition of Platelet Aggregation
Angelol K, along with other angelol-type coumarins, has been identified in extracts from the root of Angelica pubescence. Notably, angelols, including this compound, have shown significant activity in inhibiting human platelet aggregation. This suggests potential applications in the treatment or prevention of conditions related to abnormal blood clotting or platelet aggregation disorders (Liu, Xu, Yao, & Kobayashi, 1995).
Metabolite Analysis
In a systematic analysis of the metabolites of Angelol B (a compound closely related to this compound) using UPLC-Q-TOF-MS, the study revealed the complexity of Angelicae Pubescentis Radix (APR) metabolites in vivo. This research contributes to understanding the pharmacokinetics and potential therapeutic effects of angelol compounds, including this compound (Wan et al., 2019).
Structural Characterization
Research focusing on the root of Angelica pubescens MAXIM. has identified and characterized several angelol-type prenylcoumarins, including this compound. Detailed chemical and spectral analyses have been crucial in understanding the structure of these compounds, which is essential for exploring their potential therapeutic applications (Baba, Matsuyama, & Kozawa, 1982).
Potential Anti-Cancer Properties
In a study focused on Campylotropis hirtella, a plant used in traditional Chinese medicine for treating benign prostate hyperplasia, several coumarins, including this compound derivatives, demonstrated inhibitory activity on prostate-specific antigen secreted from LNCaP cells. This suggests potential anti-cancer properties of this compound and related compounds (Han et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
Angelol K is a natural compound isolated from the roots of Angelica sinensis . It has been suggested that this compound shows significant activity on human platelet aggregation .
Mode of Action
It is known to exhibit significant activity on human platelet aggregation . This suggests that this compound may interact with its targets, potentially influencing platelet function and contributing to its biological effects.
Result of Action
Its activity on human platelet aggregation suggests that it may have effects at the molecular and cellular levels, potentially influencing platelet function and blood coagulation
Action Environment
It is known that environmental factors can significantly influence the action of various compounds These factors may include the physical and social environment, as well as individual behaviors and lifestyle factors
Analyse Biochimique
Biochemical Properties
Angelol K plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in oxidative stress responses, helping to mitigate cellular damage caused by reactive oxygen species . These interactions highlight the potential of this compound as a therapeutic agent for managing inflammation and oxidative stress-related conditions.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, such as nuclear factor-kappa B (NF-κB), which plays a pivotal role in regulating immune responses and inflammation . Furthermore, this compound has been found to alter the expression of genes involved in apoptosis and cell proliferation, suggesting its potential in cancer therapy . Its impact on cellular metabolism includes the regulation of glucose uptake and utilization, which could be beneficial in managing metabolic disorders .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound binds to specific receptors and enzymes, leading to the inhibition or activation of their activity. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators . Additionally, this compound can activate antioxidant enzymes, such as superoxide dismutase (SOD), enhancing the cellular defense against oxidative stress . These molecular interactions contribute to the compound’s anti-inflammatory and antioxidant properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at the recommended temperature and protected from light, maintaining its bioactivity for up to two years . Over time, this compound may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained anti-inflammatory and antioxidant effects, although the extent of these effects may diminish with time . These findings underscore the importance of proper storage and handling to preserve the compound’s bioactivity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, the compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which the risk of toxicity increases . These findings highlight the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the metabolism of lipids, carbohydrates, and proteins . For instance, this compound can modulate the activity of lipase, an enzyme responsible for the breakdown of lipids, thereby affecting lipid metabolism . Additionally, it interacts with enzymes involved in glycolysis and gluconeogenesis, influencing glucose metabolism . These interactions highlight the compound’s potential in regulating metabolic processes and managing metabolic disorders.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability, affecting its bioavailability and therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its delivery and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments . For instance, this compound can be targeted to the mitochondria, where it exerts its antioxidant effects by enhancing mitochondrial function and reducing oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
[(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHUBXAYVOCLNA-PWZGUCPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@@H](C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol](/img/structure/B1640464.png)
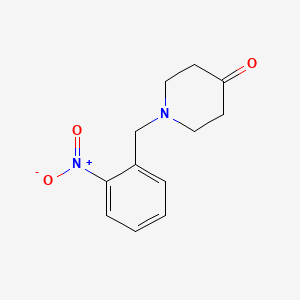

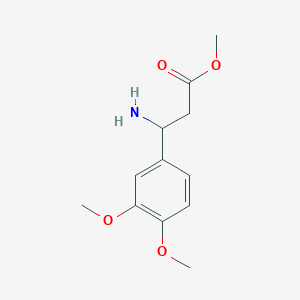
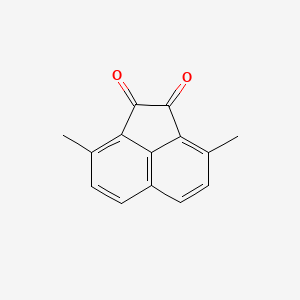

![(1Z,5Z)-Cycloocta-1,5-diene;[(1S,2R,3R,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B1640483.png)





![(1S,4S)-2-Pyridazin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1640529.png)
